4,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine
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Overview
Description
4,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine is an organic compound belonging to the class of biphenyl derivatives This compound is characterized by the presence of fluorine atoms and a trifluoromethoxy group, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine typically involves multiple steps, starting from readily available precursors. One common approach is the trifluoromethoxylation of biphenyl derivatives. This process can be challenging due to the volatility and reactivity of trifluoromethoxylation reagents . Recent advances have led to the development of more efficient and safer reagents for this purpose .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while substitution reactions can produce a variety of functionalized biphenyl derivatives .
Scientific Research Applications
4,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is investigated for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-({[3,5-Difluoro-3’-(trifluoromethoxy)biphenyl-4-yl]amino}carbonyl)cyclopent-1-ene-1-carboxylic acid
- 3-({[3,5-Difluoro-3’-(trifluoromethoxy)biphenyl-4-yl]amino}carbonyl)thiophene-2-carboxylic acid
Uniqueness
4,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine is unique due to its specific substitution pattern and the presence of both fluorine and trifluoromethoxy groups. These features confer distinct chemical reactivity and physical properties, making it valuable for specialized applications in various fields .
Properties
IUPAC Name |
4,5-difluoro-2-[3-(trifluoromethoxy)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO/c14-10-5-9(12(19)6-11(10)15)7-2-1-3-8(4-7)20-13(16,17)18/h1-6H,19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHAMVXMDOCQCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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